2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide
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Overview
Description
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a chlorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide typically involves multiple steps, starting from readily available precursorsThe final step involves the condensation of the triazole derivative with pyridin-3-ylmethylideneacetohydrazide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the nitro groups, converting them into amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl ring .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its triazole ring and aromatic groups can interact with biological targets, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with amino acid residues in enzymes, inhibiting their activity. The aromatic groups can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide
- **N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
Uniqueness
Compared to similar compounds, 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide stands out due to its unique combination of a triazole ring, chlorophenyl, and methoxyphenyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H19ClN6O2S |
---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C23H19ClN6O2S/c1-32-20-10-4-17(5-11-20)22-28-29-23(30(22)19-8-6-18(24)7-9-19)33-15-21(31)27-26-14-16-3-2-12-25-13-16/h2-14H,15H2,1H3,(H,27,31)/b26-14+ |
InChI Key |
SGHABESQKHBNFQ-VULFUBBASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CN=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CN=CC=C4 |
Origin of Product |
United States |
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